21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt

Steroid chemistry Impurity profiling Mass spectrometry

CAS 70795-33-4 is the definitive reference standard for Hydrocortisone Impurity D (RRT ~0.2, Ph. Eur. acceptance ≤0.5%), the 11-deoxy derivative of hydrocortisone sodium succinate. A single oxygen-atom loss (Δ~16 Da) inverts pharmacology from glucocorticoid agonist to multi-site antiglucocorticoid antagonist. This water-soluble monosodium salt enables unambiguous LC-MS/MS identification and HPLC resolution from the parent drug. Supplied with full characterization data, it is essential for ANDA method development, stability-indicating assay validation, and pharmacopeial impurity profiling. Procure the exact reference standard—substituting any in-class corticosteroid yields incorrect chromatographic identification and invalidates regulatory filings.

Molecular Formula C₂₅H₃₃NaO₇
Molecular Weight 468.52
CAS No. 70795-33-4
Cat. No. B1145303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt
CAS70795-33-4
Molecular FormulaC₂₅H₃₃NaO₇
Molecular Weight468.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt (CAS 70795-33-4): Chemical Identity and Comparator Context for Scientific Procurement


21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt (CAS 70795-33-4) is the 11-deoxy derivative of hydrocortisone sodium succinate, also designated as Hydrocortisone Impurity D (sodium salt) or Cortisol 11-dehydroxy derivative (Na salt) [1]. Its molecular formula is C₂₅H₃₃NaO₇ with a molecular weight of 468.52 g/mol, lacking the 11β-hydroxyl group present in the parent drug hydrocortisone sodium succinate (CAS 125-04-2, C₂₅H₃₃NaO₈, MW 484.52) [2]. This single structural modification—the formal loss of one oxygen atom (Δ ~16 Da)—converts the pharmacological profile from a glucocorticoid receptor agonist to a compound exhibiting multi-site antiglucocorticoid activity in vivo, as first reported by Duncan and Duncan (1979) [3]. The compound is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial hydrocortisone production [4].

Why Hydrocortisone Sodium Succinate or Other Corticosteroid Hemisuccinates Cannot Substitute for CAS 70795-33-4 in Analytical, Pharmacological, or Regulatory Contexts


The 11-deoxy modification in CAS 70795-33-4 is not a silent structural variation; it produces a fundamental pharmacological inversion from glucocorticoid agonism to antiglucocorticoid antagonism . Hydrocortisone sodium succinate (CAS 125-04-2) binds the glucocorticoid receptor to initiate anti-inflammatory gene transcription and inhibits IL-6 bioactivity with an IC₅₀ of 6.7 μM . In contrast, the target compound—as the 21-hemisuccinate ester of cortexolone (11-deoxycortisol)—acts as a glucocorticoid antagonist, competing for receptor binding while blocking glucocorticoid-induced effects in rat thymocytes [1]. Furthermore, pharmacopeial monographs define Hydrocortisone Impurity D with a relative retention time (RRT) of approximately 0.2 and an acceptance criterion of not more than 0.5% [2]. Substituting hydrocortisone sodium succinate or any other in-class corticosteroid for CAS 70795-33-4 would yield incorrect chromatographic identification, invalidate impurity profiling, and produce opposite pharmacological readouts in glucocorticoid-responsive assays.

Quantitative Differentiation Evidence for 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt (CAS 70795-33-4) vs. Closest Comparators


Molecular Identity: 11-Deoxy Structural Modification Distinguished from Hydrocortisone Sodium Succinate by Mass and Formula

CAS 70795-33-4 is the 11-deoxy derivative of hydrocortisone sodium succinate, formally lacking the 11β-hydroxyl group. This results in a molecular formula of C₂₅H₃₃NaO₇ (MW 468.52 g/mol) versus C₂₅H₃₃NaO₈ (MW 484.52 g/mol) for hydrocortisone sodium succinate (CAS 125-04-2), a net difference of one oxygen atom and approximately 16 Da . The free acid form (CAS 3331-69-9, C₂₅H₃₄O₇, MW 446.54) confirms the structural assignment . This mass shift is analytically resolvable by high-resolution mass spectrometry and HPLC, enabling unambiguous identification in impurity profiling workflows [1].

Steroid chemistry Impurity profiling Mass spectrometry Quality control

Pharmacological Inversion: Antiglucocorticoid Activity of the 11-Deoxy Scaffold vs. Glucocorticoid Agonism of the 11β-Hydroxy Parent

The 11-deoxy modification converts the pharmacological activity from glucocorticoid agonism to antiglucocorticoid antagonism. Hydrocortisone sodium succinate (CAS 125-04-2) is a water-soluble glucocorticoid prodrug that binds the glucocorticoid receptor and inhibits IL-6 bioactivity with an IC₅₀ of 6.7 μM . In contrast, cortexolone (11-deoxycortisol, the parent steroid of CAS 70795-33-4) competes for glucocorticoid receptor binding in rat thymocytes and blocks triamcinolone acetonide-induced suppression of 2-deoxyglucose uptake [1]. The Duncan & Duncan (1979) study systematically assayed 41 steroids and identified cortexolone among several compounds that demonstrated multi-site antiglucocorticoid activity in vivo in intact rats, assessed by thymus weight ratio, antibody titre, and plasma ACTH/corticosterone levels [2]. No such antiglucocorticoid activity is reported for hydrocortisone or its 21-hemisuccinate sodium salt. Quantitative receptor binding competition data show that cortexolone competes with [³H]triamcinolone acetonide for glucocorticoid receptor binding, with the affinity ranking: dexamethasone > corticosterone > progesterone > aldosterone > cortexolone > testosterone > estradiol .

Glucocorticoid receptor Antiglucocorticoid Cortexolone In vivo pharmacology Drug discovery

Pharmacopeial Chromatographic Identity: Impurity D with Relative Retention Time ~0.2 vs. Hydrocortisone API at RRT 1.0

In the British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.) monographs for hydrocortisone, Impurity D elutes with a relative retention time (RRT) of approximately 0.2 relative to the hydrocortisone principal peak (retention time ~24 min; RRT = 1.0) [1]. The acceptance criterion for Impurity D is not more than 0.5% (or 5 times the area of the principal peak in the reference solution, corresponding to 0.5%) [2]. Commercial certificates of analysis for hydrocortisone API report Impurity D at levels of 0.23% in typical batches [3]. This chromatographic behavior is distinct from all other named impurities in the monograph: Impurity H (RRT ~0.3, ≤0.15%), Impurity I (RRT ~0.5, ≤0.5%), Impurity G (RRT ~0.8, ≤0.4%), Impurity E (RRT ~0.86, ≤0.5%), Impurity A (RRT ~0.96, ≤0.2%), Impurity B (RRT ~1.1, ≤0.2%), Impurity C (RRT ~1.5, ≤0.5%), and Impurity N (RRT ~1.7, ≤0.15%) [1][3]. CAS 70795-33-4 serves as the authentic reference standard for this specific RRT ~0.2 peak.

HPLC Pharmacopeial analysis Impurity profiling Quality control Regulatory submission

Aqueous Solubility Profile: Sodium Salt Form Enables Formulation-Relevant Solubility Superior to Free Acid and Parent 11-Deoxycortisol

The monosodium salt form (CAS 70795-33-4) confers aqueous solubility advantages over both the free acid form (hydrocortisone impurity D free acid, CAS 3331-69-9) and the parent steroid cortexolone (11-deoxycortisol, CAS 152-58-9). While specific solubility data for CAS 70795-33-4 are limited in the open literature, the structure-activity relationship is well-established within the corticosteroid hemisuccinate class: the free acid (hydrocortisone hydrogen succinate) is practically insoluble in water, whereas the sodium salt (hydrocortisone sodium succinate) is very soluble in water and in alcohol, very slightly soluble in acetone, and insoluble in chloroform [1]. Hydrocortisone sodium succinate achieves measured aqueous solubility of 97 mg/mL (200.2 mM) at 25°C . By direct analogy, the sodium salt counterion in CAS 70795-33-4 is expected to provide substantially greater aqueous solubility than the free acid (CAS 3331-69-9, which lacks the sodium counterion) and the parent cortexolone, which as a neutral steroid has limited aqueous solubility. This solubility differential is critical for preparing analytical stock solutions, formulation screening, and in vitro assay development where aqueous compatibility is required .

Formulation Solubility Salt selection Bioavailability Analytical sample preparation

Regulatory-Grade Reference Standard with Full Characterization Package vs. Research-Grade API

CAS 70795-33-4 is supplied as a fully characterized reference standard with comprehensive analytical data packages (including HPLC, MS, NMR, and certificate of analysis) compliant with regulatory guidelines for use in ANDA submissions, method validation (AMV), and quality control during commercial hydrocortisone production [1][2]. In contrast, hydrocortisone sodium succinate (CAS 125-04-2) is primarily supplied as an active pharmaceutical ingredient (API) or research-grade chemical with specifications geared toward therapeutic or general laboratory use rather than impurity traceability . The reference standard is accompanied by documentation enabling traceability against pharmacopeial standards (USP or EP), which is a specific requirement for regulatory submissions that generic API cannot fulfill [1]. The free acid form (CAS 3331-69-9) is also available as a reference standard but lacks the solubility advantages of the sodium salt for aqueous analytical workflows [3].

Reference standard ANDA Regulatory compliance Method validation GMP

Evidence-Backed Application Scenarios for 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt (CAS 70795-33-4)


Pharmacopeial Impurity Profiling of Hydrocortisone API and Finished Drug Product for ANDA Submissions

CAS 70795-33-4 is the definitive reference standard for identifying and quantifying Hydrocortisone Impurity D (RRT ~0.2) in HPLC analyses conducted per BP/Ph. Eur. monographs. Pharmaceutical quality control laboratories use this standard to demonstrate that Impurity D levels do not exceed the 0.5% acceptance criterion in hydrocortisone API batches, a prerequisite for ANDA regulatory submissions [1][2]. The compound's well-characterized sodium salt form ensures adequate aqueous solubility for preparation of standard solutions compatible with reversed-phase HPLC mobile phases [3].

Glucocorticoid Receptor Antagonist Research and Antiglucocorticoid Drug Discovery

As a water-soluble hemisuccinate ester of cortexolone (11-deoxycortisol), CAS 70795-33-4 serves as a tool compound for studying glucocorticoid receptor antagonism. The parent scaffold, cortexolone, has been shown to compete for GR binding in rat thymocytes and to block glucocorticoid-induced metabolic effects, while demonstrating multi-site antiglucocorticoid activity in vivo including modulation of thymus weight, antibody titre, and HPA axis parameters [4][5]. The sodium salt form facilitates aqueous dilution for in vitro and in vivo dosing, overcoming the solubility limitations of the parent steroid cortexolone.

Stability-Indicating Method Development and Forced Degradation Studies for Hydrocortisone Formulations

CAS 70795-33-4, as the 11-deoxy impurity of hydrocortisone, may arise as a process-related or degradation product during hydrocortisone drug substance synthesis and formulation. Analytical development laboratories employ this reference standard to develop and validate stability-indicating HPLC methods capable of resolving Impurity D (RRT ~0.2) from hydrocortisone (RRT 1.0) and other related substances, ensuring that finished drug products meet purity specifications throughout their shelf life [1][2].

Mass Spectrometry Method Development and Metabolite Identification Studies

The 16 Da mass difference between CAS 70795-33-4 (C₂₅H₃₃NaO₇, MW 468.52) and hydrocortisone sodium succinate (C₂₅H₃₃NaO₈, MW 484.52) provides a well-defined mass shift for developing and validating LC-MS/MS methods for impurity profiling [6]. This distinct mass difference enables unambiguous identification of the 11-deoxy impurity in complex matrices without interference from the parent drug or other co-eluting impurities, supporting both quantitative impurity analysis and metabolite identification in preclinical studies.

Quote Request

Request a Quote for 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.